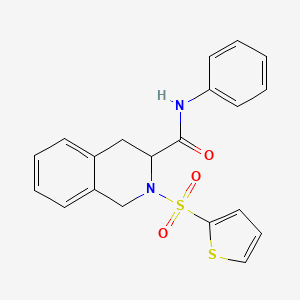
N-phenyl-2-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-phenyl-2-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide, also known as PTIC, is a chemical compound that has been studied for its potential applications in scientific research. It belongs to the class of tetrahydroisoquinoline compounds, which have been found to exhibit various biological activities.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
The synthesis and chemical transformation of compounds similar to N-phenyl-2-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide have been extensively studied. For instance, Dyachenko and Vovk (2013) described the synthesis of related compounds through reactions involving cyanoselenoacetamide, highlighting methodologies that could be applicable to the synthesis and functionalization of tetrahydroisoquinoline derivatives Dyachenko & Vovk, 2013. Such processes are crucial for producing analogs with varied biological activities.
Biological Activities and Applications
Research into the biological activities of tetrahydroisoquinoline derivatives indicates their potential in antimicrobial and anticancer applications. Marvadi et al. (2020) synthesized novel dihydroquinoline carboxamides with significant antitubercular activity, suggesting the potential of structurally similar compounds for treating tuberculosis Marvadi et al., 2020. Furthermore, compounds with the tetrahydroisoquinoline moiety, like the one , have been explored for their antimicrobial properties, indicating a broad spectrum of potential applications in developing new antimicrobial agents Patel & Patel, 2010.
Anticancer Potential
The structural features of tetrahydroisoquinoline derivatives have been associated with anticancer activity. Redda et al. (2010) discussed the synthesis of substituted tetrahydroisoquinolines as anticancer agents, showcasing the therapeutic potential of these compounds against various cancer cell lines Redda, Gangapuram, & Ardley, 2010. This research points to the potential of this compound analogs in oncology, particularly in designing novel antitumor compounds.
Propiedades
IUPAC Name |
N-phenyl-2-thiophen-2-ylsulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S2/c23-20(21-17-9-2-1-3-10-17)18-13-15-7-4-5-8-16(15)14-22(18)27(24,25)19-11-6-12-26-19/h1-12,18H,13-14H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEXUYQNJBDUCLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC2=CC=CC=C21)S(=O)(=O)C3=CC=CS3)C(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Methyl-3-[(1-prop-2-enoylpiperidin-2-yl)methyl]urea](/img/structure/B2756838.png)
![1-[(4-Butoxybenzoyl)amino]-3-(1-phenylethyl)thiourea](/img/no-structure.png)
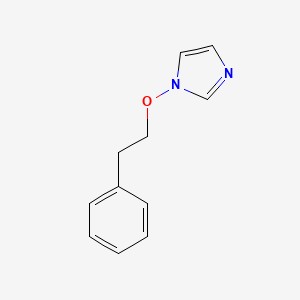
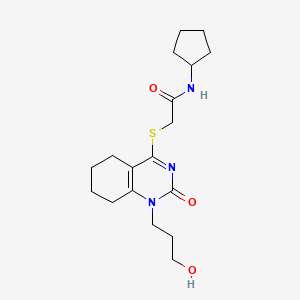
![3-(2-methoxyphenyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide](/img/structure/B2756845.png)
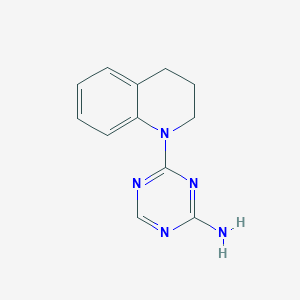
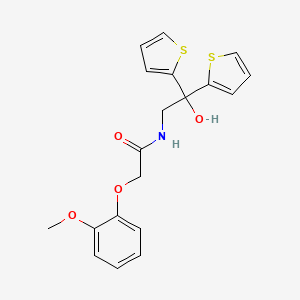
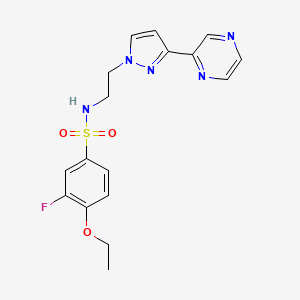
![(E)-2-Cyano-3-[4-[1-(dimethylamino)-1-oxopropan-2-yl]oxy-3-ethoxyphenyl]-N-(2-methylcyclohexyl)prop-2-enamide](/img/structure/B2756853.png)
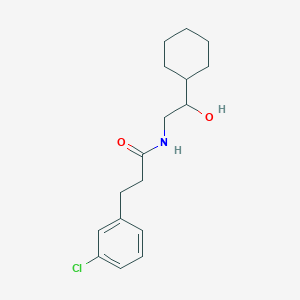
![N-(2,4-dimethoxyphenyl)-2-[4-(4-methylphenyl)quinazolin-2-ylthio]acetamide](/img/structure/B2756856.png)
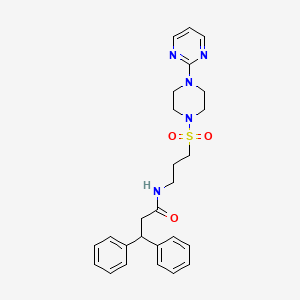
![1-(4-Bromophenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2756858.png)